6-Bromo-N-cyclopentylpyridin-2-amine
Overview
Description
6-Bromo-N-cyclopentylpyridin-2-amine is a chemical compound with the molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Bromo-N-cyclopentylpyridin-2-amine consists of a pyridin-2-amine group attached to a cyclopentyl group via a nitrogen atom, and a bromine atom attached to the 6th position of the pyridine ring .Scientific Research Applications
Chemodivergent Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: “6-Bromo-N-cyclopentylpyridin-2-amine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
- Methods of Application: The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions are mild and metal-free .
- Results or Outcomes: The synthesis results in the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Synthesis of 2-Pyridones
- Scientific Field: Organic Chemistry
- Application Summary: “6-Bromo-N-cyclopentylpyridin-2-amine” can be used in the synthesis of 2-pyridone compounds . These compounds have versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .
- Methods of Application: The synthesis of 2-pyridones involves reactions based on pyridine rings, cyclization, and cycloaddition .
- Results or Outcomes: The synthesis results in the formation of 2-pyridone compounds .
Copper-Catalyzed Selective C–N Bond Formation
- Scientific Field: Organic Chemistry
- Application Summary: “6-Bromo-N-cyclopentylpyridin-2-amine” is used in a copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine .
- Methods of Application: The compound is used in a reaction that involves the use of a copper catalyst. The reaction results in selective amination at the C-5 position in 2-bromo-5-iodopyridine .
- Results or Outcomes: The reaction results in the formation of biologically active molecules with a 2-pyridone scaffold .
Synthesis of Biologically Active Molecules
- Scientific Field: Medicinal Chemistry
- Application Summary: “6-Bromo-N-cyclopentylpyridin-2-amine” can be used in the synthesis of biologically active molecules with a 2-pyridone scaffold . These molecules have shown excellent activity as thrombin inhibitors .
- Methods of Application: The compound is used in a reaction that involves the use of a palladium catalyst under microwave irradiation .
- Results or Outcomes: The synthesis results in the formation of biologically active molecules with a 2-pyridone scaffold .
Synthesis of 2,4,6-Triarylpyridines
- Scientific Field: Organic Chemistry
- Application Summary: “6-Bromo-N-cyclopentylpyridin-2-amine” can be used in the one-pot synthesis of 2,4,6-triarylpyridines .
- Methods of Application: The synthesis involves cyclocondensation between aryl aldehyde, acetophenone derivative, and ammonium acetate using Al/Ag3PO4 as a new and green bimetallic catalyst .
- Results or Outcomes: The synthesis results in the formation of 2,4,6-triarylpyridines .
General Scientific Research
- Scientific Field: Various
- Application Summary: “6-Bromo-N-cyclopentylpyridin-2-amine” is a chemical compound frequently used in scientific research. It possesses diverse applications, ranging from medicinal chemistry to material science.
- Methods of Application: The specific methods of application can vary widely depending on the specific research context.
- Results or Outcomes: The outcomes of this research can also vary widely, but the compound’s versatility makes it a valuable tool in many different scientific fields.
properties
IUPAC Name |
6-bromo-N-cyclopentylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-6-3-7-10(13-9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAZRECFYWSHSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291631 | |
Record name | 6-Bromo-N-cyclopentyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-N-cyclopentylpyridin-2-amine | |
CAS RN |
959237-31-1 | |
Record name | 6-Bromo-N-cyclopentyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959237-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-N-cyclopentyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.